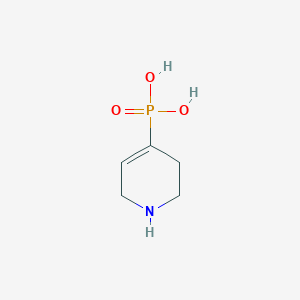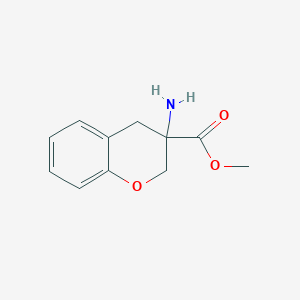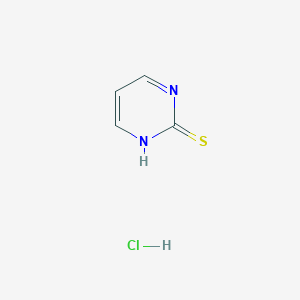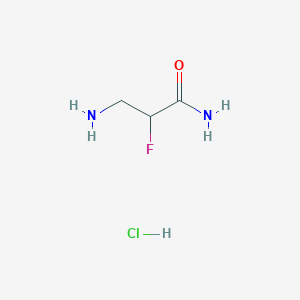![molecular formula C12H19ClN2O3 B6600522 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one CAS No. 1955518-63-4](/img/structure/B6600522.png)
2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one, also known as CMPO, is an organic compound used in various scientific and industrial applications. It has been studied extensively in the laboratory and has been found to have a wide range of properties, including its ability to act as a catalyst, a reducing agent, and a ligand. CMPO is a versatile compound that can be used in a variety of different applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new materials.
科学研究应用
2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one has been used extensively in scientific research, including the study of biochemical and physiological effects, the synthesis of organic compounds, and the development of new materials. It has been used in the synthesis of various organic compounds, including amino acids, peptides, and nucleic acids. It has also been used in the development of new materials, such as polymers, catalysts, and optical materials. In addition, 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one has been used in the study of biochemical and physiological effects, including its ability to act as an inhibitor of enzymes, an activator of enzymes, and a ligand for certain proteins.
作用机制
The mechanism of action of 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one is not fully understood, but it is believed to involve the formation of a covalent bond between the 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one molecule and the target molecule. This covalent bond is believed to be responsible for the binding of 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one to the target molecule, resulting in the inhibition or activation of the target molecule.
Biochemical and Physiological Effects
2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one has been found to have a wide range of biochemical and physiological effects. It has been shown to act as an inhibitor of enzymes, an activator of enzymes, and a ligand for certain proteins. In addition, 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
实验室实验的优点和局限性
The use of 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one in laboratory experiments has several advantages, including its low cost and its ability to act as a catalyst, a reducing agent, and a ligand. However, there are also some limitations to its use, including its potential toxicity and its tendency to form insoluble complexes with certain molecules.
未来方向
The potential applications of 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one are vast, and there are many possible future directions for its use. Some possible future directions include the development of new materials, the study of its biochemical and physiological effects, and the development of new catalysts and optical materials. In addition, 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one may be used to study the structure and function of proteins, as well as to develop new drugs and therapies. Finally, 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one may be used to study the structure and function of enzymes, as well as to develop new catalysts and optical materials.
合成方法
The synthesis of 2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one can be achieved through several methods, including the reaction of an amine with a chloroacetyl chloride, the reaction of an amine with a chloroacetyl bromide, and the reaction of an amine with a chloroacetyl iodide. The most commonly used method is the reaction of an amine with a chloroacetyl chloride, which produces the desired product in a simple and efficient manner.
属性
IUPAC Name |
2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O3/c13-9-11(16)14-3-1-10(2-4-14)12(17)15-5-7-18-8-6-15/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBNCSHYYODDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600443.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B6600457.png)

![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)

![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)

methyl-lambda6-sulfanone](/img/structure/B6600476.png)





![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)